Home > Products > Building Blocks P14436 > Montelukast Dicyclohexylamine Salt
Montelukast Dicyclohexylamine Salt - 577953-88-9

Montelukast Dicyclohexylamine Salt

Catalog Number: EVT-354476
CAS Number: 577953-88-9
Molecular Formula: C47H59ClN2O3S
Molecular Weight: 767.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Montelukast is a medication that has garnered significant attention in the medical community due to its role as a leukotriene receptor antagonist. Leukotrienes are inflammatory mediators implicated in various respiratory conditions, particularly asthma. By antagonizing the cysteinyl leukotriene1 (CysLT1) receptor, montelukast offers a therapeutic approach for managing symptoms of asthma and other conditions characterized by leukotriene-mediated inflammation37.

Applications in Various Fields

Asthma Management

Montelukast has been extensively studied for its efficacy in treating asthma. It has been shown to provide additional clinical benefit to patients already receiving inhaled corticosteroids, such as beclomethasone, by improving forced expiratory volume (FEV1) and reducing daytime asthma symptoms and nocturnal awakenings1. Furthermore, montelukast has demonstrated superiority over salmeterol, a long-acting beta2-receptor agonist, in the long-term treatment of exercise-induced bronchoconstriction (EIB), offering better protection and fewer respiratory clinical adverse events2.

Anti-Inflammatory Effects

The anti-inflammatory properties of montelukast are evident in its ability to reduce airway eosinophilic inflammation. A study showed that montelukast treatment decreased sputum eosinophils and blood eosinophils, while also improving asthma symptoms and reducing the need for beta2-agonist use3. Additionally, montelukast has been found to inhibit nuclear factor kappaB (NF-kappaB) activation and the production of proinflammatory molecules such as interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and monocyte chemoattractant protein 1 (MCP-1)8.

Interstitial Lung Disease and Fibrosis

Montelukast's potential as an antifibrotic agent has been explored in the context of interstitial lung diseases. It has shown a suppressive effect on myofibroblast proliferation and alpha-smooth muscle actin levels, which are key players in lung fibrosis. The drug also decreased mRNA expression of transforming growth factor-beta (TGF-beta), suggesting its utility in conditions involving fibrotic and remodeling processes4.

Cardiovascular Implications

The role of montelukast in cardiovascular health has been highlighted by its ability to inhibit vascular endothelial attachment induced by oxidized low-density lipoproteins (ox-LDL), a critical step in the development of atherosclerosis. Montelukast's mechanism in this context involves the suppression of adhesion molecule expression and the modulation of endothelial inflammation through the ERK5-KLF2 pathway6.

Drug Metabolism

Montelukast has been identified as a selective inhibitor of the human drug-metabolizing enzyme cytochrome P4502C8 (CYP2C8). This suggests that montelukast could influence the metabolic clearance of drugs that are primarily metabolized by CYP2C8, potentially leading to pharmacokinetic drug-drug interactions5.

Allergic Conditions

In addition to asthma, montelukast has been effective in reducing allergic symptoms and is used as a maintenance treatment for allergic rhinitis. Its ability to block leukotriene D4 receptors has been shown to alleviate bronchoconstriction in various animal models, indicating its potential in treating allergic diseases beyond asthma910.

Montelukast Free Acid

Compound Description: Montelukast free acid is the acidic precursor used in the synthesis of Montelukast sodium, the active pharmaceutical ingredient in Singulair. It is a leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor. []

Relevance: Montelukast free acid is structurally identical to Montelukast Dicyclohexylamine Salt except for the absence of the dicyclohexylamine group. Converting Montelukast free acid to its dicyclohexylamine salt is a common purification step in Montelukast sodium synthesis. [, , , , ] This salt form is advantageous due to its improved crystallization properties, facilitating impurity removal and yielding a higher purity product. [, , ]

Montelukast Di-n-propylamine Salt

Compound Description: Montelukast Di-n-propylamine Salt is another intermediate utilized in the synthesis of high-purity Montelukast Sodium. [] It is synthesized by reacting Montelukast acid with n-propylamine in an appropriate organic solvent like toluene or a C3-C5 ketone. []

Relevance: Similar to Montelukast Dicyclohexylamine Salt, Montelukast Di-n-propylamine Salt is a salt form of Montelukast acid, differing only in the amine counterion. Both salts are employed as intermediates in the multi-step synthesis of Montelukast Sodium, highlighting their shared chemical lineage and purpose as purification intermediates. [, , ]

Montelukast Sodium

Compound Description: Montelukast Sodium is the sodium salt of Montelukast, marketed under the brand name Singulair. [] As a selective and orally active leukotriene receptor antagonist, it effectively inhibits the cysteinyl leukotriene CysLT1 receptor. [] Clinically, it is prescribed for the maintenance treatment of asthma and to alleviate symptoms associated with seasonal allergies. []

Relevance: Montelukast Sodium is the final target compound in the synthesis routes employing Montelukast Dicyclohexylamine Salt as an intermediate. [, ] The dicyclohexylamine salt acts as a purified precursor that can be easily converted to the sodium salt, showcasing their direct chemical relationship and shared role in producing the pharmaceutically active form of Montelukast. [, ]

Sacubitril Dicyclohexylamine Salt

Compound Description: Sacubitril Dicyclohexylamine Salt is a critical intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure. [] The dicyclohexylamine salt form of Sacubitril exhibits advantageous properties for purification, similar to Montelukast Dicyclohexylamine Salt. []

Relevance: Although Sacubitril Dicyclohexylamine Salt and Montelukast Dicyclohexylamine Salt belong to different drug classes, they share a crucial structural feature: the presence of a dicyclohexylamine group. This shared moiety is not coincidental; it is strategically employed in both cases to create salt forms with improved crystallization properties, enabling efficient purification and ultimately contributing to the production of high-purity active pharmaceutical ingredients. []

Source and Classification

Montelukast dicyclohexylamine salt is synthesized from Montelukast acid through a reaction with dicyclohexylamine. The compound falls under the larger category of leukotriene antagonists, which are crucial in treating conditions characterized by inflammation and bronchoconstriction, such as asthma. Its classification as an organic salt is significant for its stability and solubility properties, which are essential for pharmaceutical formulations.

Synthesis Analysis

The synthesis of Montelukast dicyclohexylamine salt involves several steps that can be summarized as follows:

  1. Initial Reaction: Montelukast acid is dissolved in an appropriate solvent (e.g., acetone), followed by the addition of dicyclohexylamine. The mixture is stirred at controlled temperatures (typically between 20°C to 35°C) for several hours to facilitate the formation of the salt.
  2. Isolation: After the reaction completion, the product is isolated by cooling the solution, which leads to the crystallization of Montelukast dicyclohexylamine salt. This step may involve further purification techniques such as recrystallization from mixed solvents (e.g., toluene and acetonitrile) to enhance purity levels .
  3. Conversion to Sodium Salt: The dicyclohexylamine salt can be converted into Montelukast sodium by treating it with sodium hydroxide in ethanol, followed by solvent removal under reduced pressure to yield the sodium salt form .

Technical Parameters

  • Temperature Control: Critical during both synthesis and crystallization phases.
  • Reaction Time: Typically ranges from 10 hours to 36 hours depending on conditions.
  • Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is often employed to assess purity post-synthesis.
Molecular Structure Analysis

Montelukast dicyclohexylamine salt has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:

  • Molecular Formula: C35_{35}H46_{46}ClN1_{1}O3_{3}S
  • Molecular Weight: Approximately 586.26 g/mol
  • Structural Features:
    • Contains a quinoline ring system.
    • Features a cyclopropane moiety linked to a propionic acid derivative.
    • The presence of a sulfonamide group enhances its biological activity.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are utilized to confirm the molecular structure and purity of the synthesized compound .

Chemical Reactions Analysis

Montelukast dicyclohexylamine salt undergoes various chemical transformations during its synthesis and application:

  1. Formation Reaction: The primary reaction involves the neutralization of Montelukast acid with dicyclohexylamine, resulting in the formation of the corresponding salt.
  2. Degradation Pathways: The compound may be prone to hydrolysis or oxidation under certain conditions, leading to degradation products that can affect efficacy .
  3. Conversion Reactions: The salt can be converted back into Montelukast free acid or its sodium salt through specific chemical treatments involving bases or solvents .
Mechanism of Action

Montelukast functions primarily as a leukotriene receptor antagonist. It inhibits the action of leukotrienes—biologically active lipids involved in inflammatory responses—by binding competitively to cysteinyl leukotriene receptors (CysLT1). This action results in:

  • Bronchodilation: Reducing bronchoconstriction associated with asthma.
  • Anti-inflammatory Effects: Decreasing mucus secretion and vascular permeability, thus alleviating symptoms of allergic rhinitis.

The pharmacokinetics of Montelukast indicate high oral bioavailability (~64%) with peak plasma concentrations occurring approximately 3 hours post-administration .

Physical and Chemical Properties Analysis

Montelukast dicyclohexylamine salt exhibits several important physical and chemical properties:

  • Appearance: Typically appears as an off-white crystalline solid.
  • Solubility: Soluble in organic solvents like acetone and ethanol; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Key analytical data includes:

  • Melting Point: Approximately 180°C
  • pH Range: Typically neutral when dissolved in water .
Applications

Montelukast dicyclohexylamine salt is primarily used in:

  1. Pharmaceutical Formulations: As an active ingredient in medications for asthma and allergic rhinitis.
  2. Research Applications: Investigated for potential anti-inflammatory properties beyond respiratory conditions.
  3. Analytical Chemistry: Employed in method development for qualitative analysis in pharmaceutical testing environments .

Properties

CAS Number

577953-88-9

Product Name

Montelukast Dicyclohexylamine Salt

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine

Molecular Formula

C47H59ClN2O3S

Molecular Weight

767.5 g/mol

InChI

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1

InChI Key

ZLOLVGQQYDQBMP-HKHDRNBDSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

Synonyms

1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic N-Cyclohexylcyclohexanamine;_x000B_Montelukast DCHA.

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.